

confirmation of Budesonide impurity C structure using spectroscopic methods

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Compound of Interest		
Compound Name:	Budesonide impurity C	
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Unveiling the Structure of Budesonide Impurity C: A Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the comprehensive characterization of impurities is paramount to ensure the safety and efficacy of drug substances. This guide provides a comparative analysis of spectroscopic methods for the structural confirmation of **Budesonide Impurity C**, a known process impurity of the corticosteroid Budesonide. The following sections detail the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and protocols.

Structural Elucidation at a Glance

Budesonide Impurity C, chemically known as $16\alpha,17$ -[(1RS)-Butylidenebis(oxy)]- 11β -hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a structural isomer of Budesonide, featuring a D-homo-annulation, which is the expansion of the five-membered D-ring to a six-membered ring. The definitive confirmation of this structure relies on a synergistic application of multiple spectroscopic techniques.

Comparative Spectroscopic Data







The structural differences between Budesonide and its Impurity C give rise to distinct spectroscopic signatures. The following table summarizes the expected and observed data from various analytical methods. Note: The specific data for **Budesonide Impurity C** is typically found in the Certificate of Analysis provided by reference standard suppliers and may not be publicly available. The data presented here is representative and based on the known structure and typical values for similar steroidal compounds.



Spectroscopic Method	Budesonide (Parent Drug)	Budesonide Impurity C (D-homo Analog)	Key Differentiators
Mass Spectrometry (MS)	[M+H]+ m/z: 431.2355	[M+H]+ m/z: 431.2355	Identical molecular weight, but fragmentation patterns may differ due to changes in ring strain and bond cleavage pathways.
Key Fragments: Loss of the butyraldehyde side chain, water loss.	Key Fragments: Potential for different fragmentation of the expanded D-ring.		
Infrared (IR) Spectroscopy	-OH stretch: ~3450 cm ⁻¹ (broad)	-OH stretch: ~3450 cm ⁻¹ (broad)	The overall IR spectra are expected to be very similar due to the presence of the same functional groups.
C=O stretch (ketones): ~1720 cm ⁻¹ , ~1660 cm ⁻¹	C=O stretch (ketones): ~1725 cm ⁻¹ , ~1660 cm ⁻¹	Minor shifts in carbonyl stretching frequencies may be observed due to the altered ring structure.	
C=C stretch: ~1620 cm ⁻¹	C=C stretch: ~1620 cm ⁻¹		
¹ H NMR Spectroscopy	Characteristic Signals: Specific chemical shifts for protons on the steroid backbone and the butyraldehyde acetal.	Characteristic Signals: Altered chemical shifts for protons in and around the modified D-ring.	Significant changes in the chemical shifts and coupling constants for the protons on the C and D rings and the hydroxymethyl group at C17.



¹³C NMR Spectroscopy Characteristic Signals: Specific chemical shifts for all 25 carbon atoms. Characteristic Signals:
Distinct chemical
shifts for the carbon
atoms of the
rearranged D-homo
ring (C13, C14, C15,
C16, C17, C17a).

Definitive evidence of the D-homo ring structure is provided by the appearance of a signal for the additional carbon in the ring and shifts in the surrounding carbon signals.

Experimental Protocols

The structural confirmation of **Budesonide Impurity C** is achieved through a combination of the following well-established spectroscopic methods.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the impurity.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.
- Methodology:
 - Sample Preparation: A dilute solution of the isolated impurity is prepared in a suitable solvent (e.g., acetonitrile/water).
 - Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column to ensure the purity of the analyzed peak.
 - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
 - Mass Analysis: The instrument is operated in full scan mode to determine the accurate mass of the protonated molecule [M+H]+.
 - Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a



characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- · Methodology:
 - Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
 - Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
 - Analysis: The positions and intensities of the absorption bands are correlated to specific functional groups (e.g., -OH, C=O, C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, which is crucial for unambiguous structure determination.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Methodology:
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - ¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling constants of all protons.
 - ¹³C NMR: A carbon-13 NMR spectrum is obtained to identify the chemical shifts of all carbon atoms.

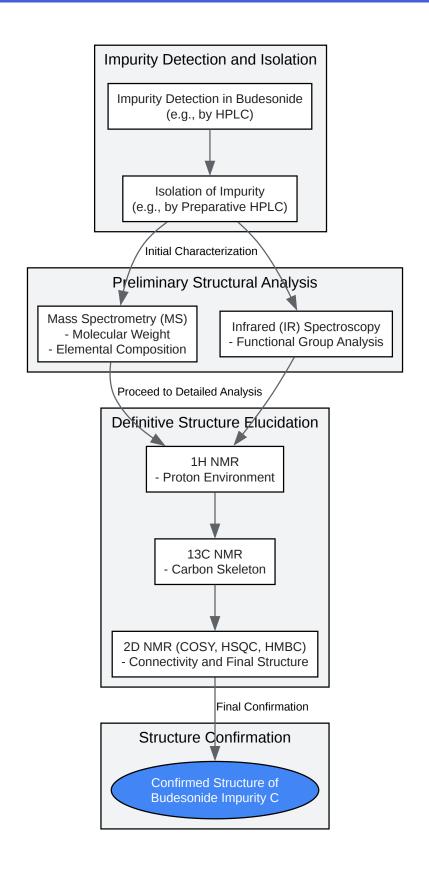


- 2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and to establish connectivity within the molecule, a suite of 2D NMR experiments is performed:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure.

Workflow for Impurity Structure Confirmation

The logical flow for identifying and confirming the structure of a pharmaceutical impurity like **Budesonide Impurity C** is illustrated in the following diagram.





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Caption: Workflow for Spectroscopic Confirmation of Budesonide Impurity C.



Alternative Methodologies

While the combination of MS, IR, and NMR is the gold standard for structural elucidation, other techniques can provide complementary information:

- X-ray Crystallography: If the impurity can be crystallized, single-crystal X-ray diffraction
 provides the most definitive three-dimensional structure. However, obtaining suitable crystals
 of a minor impurity can be challenging.
- Hyphenated Techniques (LC-MS-NMR): This powerful, though less common, technique allows for the direct acquisition of NMR data on peaks as they elute from an LC system, which can be invaluable for complex mixtures or when isolation is difficult.

In conclusion, the unambiguous structural confirmation of **Budesonide Impurity C** is a multifaceted process that relies on the synergistic interpretation of data from various spectroscopic methods. While MS and IR provide crucial preliminary information, a full suite of 1D and 2D NMR experiments is indispensable for the definitive elucidation of its D-homo rearranged steroidal backbone. This rigorous analytical approach is fundamental to maintaining the quality and safety standards of pharmaceutical products.

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